
6-Fluoro-3-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a fluorinated aniline derivative with a trifluoromethyl ketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Fluoro-3-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its stability and unique properties.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs targeting specific diseases.
Industry: Utilized in the production of materials with enhanced properties, such as increased resistance to degradation and improved performance in harsh environments.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the application.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the quinoline core structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)quinoline: Contains the trifluoromethyl group but lacks the fluorine atom at the 6-position.
2,3-Dihydroquinolin-4(1H)-one: Lacks both the fluorine and trifluoromethyl groups.
Uniqueness
6-Fluoro-3-(trifluoromethyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features enhance its stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
63273-37-0 |
|---|---|
Molecular Formula |
C10H7F4NO |
Molecular Weight |
233.16 g/mol |
IUPAC Name |
6-fluoro-3-(trifluoromethyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7F4NO/c11-5-1-2-8-6(3-5)9(16)7(4-15-8)10(12,13)14/h1-3,7,15H,4H2 |
InChI Key |
PJBYSILGOICESO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C(N1)C=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)
![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)
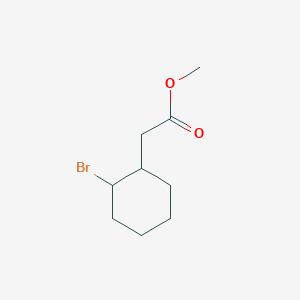


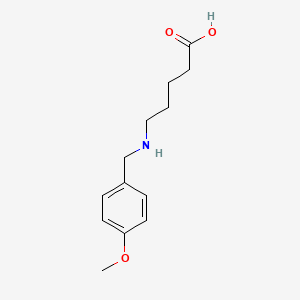
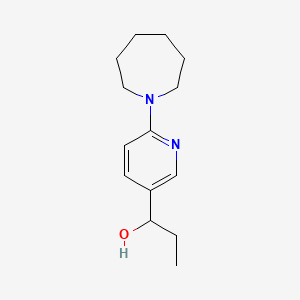

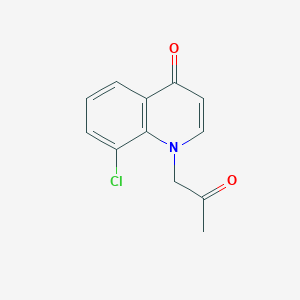
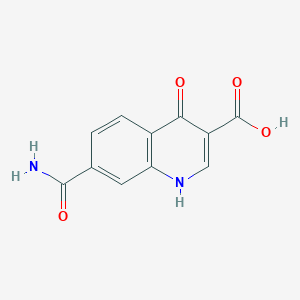


![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
